molecular formula C18H24N2O4 B7856042 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)-

Cat. No.: B7856042
M. Wt: 332.4 g/mol
InChI Key: GXIZSOVZVRKXEC-GJZGRUSLSA-N
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Description

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique bicyclic structure, which includes nitrogen atoms at specific positions, making it a valuable molecule for studying chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- typically involves the reaction of 6-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.2.0]heptane with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3,6-Diazabicyclo[3.2.0]heptane-3,6-dicarboxylic acid,6-(1,1-dimethylethyl) 3-(phenylmethyl) ester, (1S,5R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use .

Properties

IUPAC Name

3-O-benzyl 6-O-tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-14-9-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZSOVZVRKXEC-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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